N-(3-乙酰基苯基)胍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

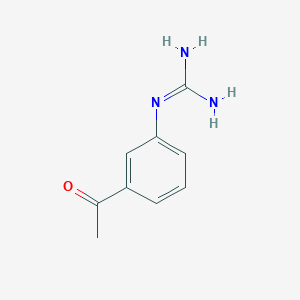

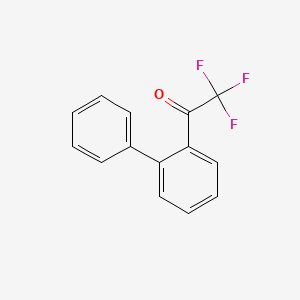

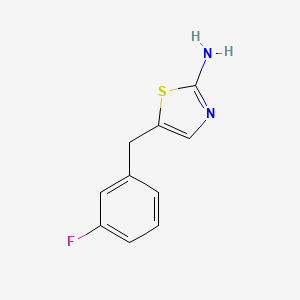

N-(3-Acetylphenyl)guanidine is a derivative of phenylguanidine, which is a class of compounds known for their biological activities and potential therapeutic applications. The guanidine group is a common feature in many compounds with medical interest, and derivatives containing this group have been explored for a wide range of diseases due to their diverse chemical, biochemical, and pharmacological properties .

Synthesis Analysis

The synthesis of N-(3-Acetylphenyl)guanidine and related compounds involves various strategies, including the modification of substituents to explore structure-activity relationships (SAR). For instance, the substitution of the chloro group in N-(3-chlorophenyl)guanidine with different substituents has been investigated to determine the effects on potency as antagonists of the α7 nicotinic acetylcholine (nACh) receptors . Additionally, radical synthesis methods have been developed for guanidines, which are valuable for constructing polycyclic structures and nitrogen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of guanidine derivatives, including N-(3-Acetylphenyl)guanidine, is crucial for their biological activity. The presence of the guanidine group and its substituents significantly influences the interaction with biological targets, such as the α7 nACh receptors. The SAR studies indicate that the nature of the substituents at specific positions on the phenyl ring can have a considerable impact on the compound's potency and selectivity .

Chemical Reactions Analysis

Guanidine derivatives can participate in various chemical reactions due to their reactivity. For example, guanidine/guanidinium nitrate has been used as a mild and selective reagent for O-deacetylation, which is a useful reaction in the synthesis and protection of sugars. This reagent is capable of removing acetyl groups without affecting other sensitive protecting groups like the N-Troc group .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are defined by the guanidine group. These properties are essential for the compound's solubility, stability, and reactivity, which in turn affect their pharmacological profile. The guanidine group contributes to the basicity and can form hydrogen bonds, which are important for the interaction with biological molecules. The electronic, lipophilic, and steric nature of the substituents on the phenyl ring also play a significant role in the compound's overall properties and biological activities .

科学研究应用

Voltage-Gated Potassium Channels Inhibition

N-(3-Acetylphenyl)guanidine, 作为一种胍啶衍生物,在抑制电压门控钾(Kv)通道方面发挥作用。这种机制在增强突触间隙中乙酰胆碱的释放方面具有重要意义,这对于治疗类似兰伯特-伊顿肌无力综合征和肉毒中毒等神经肌肉疾病的疗法是至关重要的(Kalia & Swartz, 2011)。

药理作用和治疗用途

包括N-(3-乙酰基苯基)胍啶在内的胍啶化合物在药物化学中具有多种应用,被发现存在于药物、天然产物和化妆品成分中。这些化合物已被探讨其作为中枢神经系统药物、抗炎药、抗糖尿病药和化疗药物的潜力(Sa̧czewski & Balewski, 2013)。

α7尼古丁型乙酰胆碱受体拮抗作用

N-(3-乙酰基苯基)胍啶及其类似物已被研究其作为α7尼古丁型乙酰胆碱受体拮抗剂的作用。这项研究对于理解这些化合物的结构活性关系具有重要意义,可能在神经药理学方面产生影响(Alwassil et al., 2021)。

神经肌肉传递

关于胍啶衍生物的研究表明它们对神经肌肉传递的影响。这些化合物,包括N-(3-乙酰基苯基)胍啶,可以显著增加乙酰胆碱的释放,特别适用于治疗类似重症肌无力和肌无力综合征的疾病(Kamenskaya, Elmqvist, & Thesleff, 1975)。

合成和生物应用

胍啶化合物的合成,包括N-(3-乙酰基苯基)胍啶,是一个重要的研究领域。这些化合物具有多种生物应用,如DNA小沟结合剂、激酶抑制剂和α2-去甲肾上腺素受体拮抗剂(Shaw, Grayson, & Rozas, 2015)。

钠通道阻滞剂和抗惊厥药物

胍啶衍生物正在被研究作为有效的钠通道阻滞剂和抗惊厥药物。这项研究对于开发治疗惊厥性疾病的新疗法具有重要意义(Reddy et al., 1998)。

配位化学

在配位化学中,包括N-(3-乙酰基苯基)胍啶在内的胍啶衍生物已经成为有价值的配体。它们多样的配位模式和催化应用在化学领域具有重要意义(Coles, 2006)。

安全和危害

The safety data sheet for a related compound, guanidine hydrochloride, indicates that it may cause skin and eye irritation, drowsiness or dizziness, and is harmful if swallowed or inhaled . It’s important to handle “N-(3-Acetylphenyl)guanidine” with care, using appropriate personal protective equipment.

属性

IUPAC Name |

2-(3-acetylphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-6(13)7-3-2-4-8(5-7)12-9(10)11/h2-5H,1H3,(H4,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHJRBBQKRWMQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392344 |

Source

|

| Record name | N-(3-ACETYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Acetylphenyl)guanidine | |

CAS RN |

24723-13-5 |

Source

|

| Record name | N-(3-ACETYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)

![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)

![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)